molecular formula C21H25ClO5 B15129584 6-Chloro-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione

6-Chloro-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione

Cat. No.: B15129584
M. Wt: 392.9 g/mol
InChI Key: YTJIBEDMAQUYSZ-UHFFFAOYSA-N
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Description

Cloprednol is a synthetic glucocorticoid that has been investigated for its potential use in treating asthma and arthritis . Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a role in regulating inflammation and immune responses.

Preparation Methods

. This modification is achieved through a multi-step synthetic route starting from cortisol or its derivatives. The industrial production methods for cloprednol are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Cloprednol undergoes various chemical reactions typical of glucocorticoids:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Cloprednol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of various genes involved in inflammatory and immune responses. This mechanism helps reduce inflammation and suppress immune reactions .

Comparison with Similar Compounds

Cloprednol is similar to other glucocorticoids like prednisone and prednisolone, which also have anti-inflammatory properties . cloprednol introduces a chlorine atom at carbon 6 and a double bond between carbons 6 and 7, which distinguishes it from other glucocorticoids that often have fluorine or methyl substitutions at carbon 6 . This unique structure may contribute to its specific pharmacological profile.

Similar compounds include:

  • Prednisone
  • Prednisolone
  • Fludrocortisone
  • Difluprednate

These compounds share structural similarities but differ in their specific substitutions and pharmacological effects.

Properties

IUPAC Name

6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIBEDMAQUYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859903
Record name 6-Chloro-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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